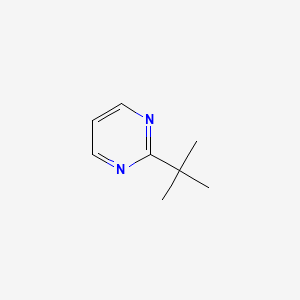







|
REACTION_CXSMILES
|
NCCC[CH2:5][C:6]([CH3:11])([CH3:10])[C:7]([NH2:9])=O>[Pd].N1C=CC=CC=1>[C:6]([C:7]1[N:9]=[CH:5][CH:6]=[CH:7][N:9]=1)([CH3:5])([CH3:10])[CH3:11]
|


|
Name
|
3-aminopropylpivalamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCC(C(=O)N)(C)C
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
a heated 1"×20" reactor
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 330° to 345° C
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of pyridine
|
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=NC=CC=N1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |